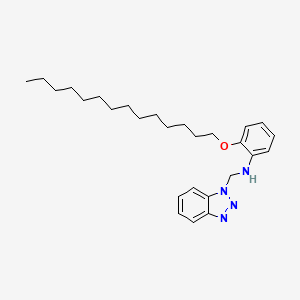

N-(1H-benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” is a chemical compound with the molecular formula C14H12N4O and a molecular weight of 252.27 . It is used for proteomics research .

Synthesis Analysis

The synthesis of “N-(1H-Benzotriazol-1-ylmethyl)benzamide” involves the reaction of 1H-Benzotriazole-1-methanol and Benzamide .Molecular Structure Analysis

The molecular structure of “N-(1H-Benzotriazol-1-ylmethyl)benzamide” can be represented by the SMILES notation: C1=CC=C (C=C1)C (=O)NCN2C3=CC=CC=C3N=N2 .Chemical Reactions Analysis

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” can be used as a reactant for various chemical reactions including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, dipolar cycloaddition reactions, and rearrangement reactions .Physical And Chemical Properties Analysis

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” is a white amorphous powder . It has a melting point of 168-172 °C .Applications De Recherche Scientifique

Benzotriazole Mediated Synthesis of Methylenebisanilines The chemistry of N-(1H-benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline, a benzotriazole derivative, is foundational in the synthesis of methylenebisanilines and methylenebis(N,N-dialkylaniline)s. These compounds are prepared through reactions involving 1-hydroxymethylbenzotriazole with anilines under specific conditions. The resulting symmetrical and unsymmetrical methylenebisanilines have implications in various synthetic applications, indicating the versatility of benzotriazole chemistry in the creation of complex organic molecules (Katritzky, Lan, & Lam, 1990).

Synthesis of Substituted Diarylmethanes In another application, the derivative 4-(Benzotriazol-1-ylmethyl)-N,N-dimethylaniline, a close relative of N-(1H-benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline, has been used for the substitution at the CH2 link through lithiation. This process paves the way for a novel approach to leuco dyes, which are vital in the printing and dyeing industries, demonstrating the compound's importance in material sciences (Katritzky, Lan, & Lam, 1991).

Novel Routes to Anilines Benzotriazole derivatives also play a crucial role in the synthesis of anilines, crucial intermediates in the production of dyes, pharmaceuticals, and agricultural chemicals. The conversion of benzotriazole derivatives through various reagents into 4-substituted anilines showcases the adaptability of this compound in synthetic organic chemistry, offering routes to a plethora of valuable chemical entities (Katritzky, Lang, & Lan, 1993).

Safety and Hazards

The compound has been classified with the hazard code Xn, indicating that it is harmful . The risk statements associated with it are 22-36/37/38, which mean that it is harmful if swallowed, irritating to eyes, respiratory system, and skin . The safety statements are 26-36, which recommend washing with plenty of water in case of contact with eyes and wearing suitable protective clothing .

Orientations Futures

Propriétés

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-2-tetradecoxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

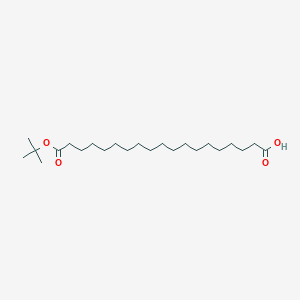

InChI=1S/C27H40N4O/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-32-27-21-16-14-19-25(27)28-23-31-26-20-15-13-18-24(26)29-30-31/h13-16,18-21,28H,2-12,17,22-23H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTQEUXJKFEIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=CC=C1NCN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzotriazol-1-ylmethyl)-2-(tetradecyloxy)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-bromophenyl)-2-phenyl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2485764.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2485765.png)

![N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2485768.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2485771.png)

![1-[4-Phenyl-4-[2-(1,3-thiazol-2-yl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2485774.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2485777.png)

![([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid](/img/structure/B2485780.png)

![4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2485781.png)

![[1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol](/img/structure/B2485782.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)